molecular formula C18H13Cl2FN2O4S2 B3541015 N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide

N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B3541015
M. Wt: 475.3 g/mol
InChI Key: AELPLYDDEAOTHP-UHFFFAOYSA-N
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Description

“N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to various compounds such as Acetamide and Saflufenacil Metabolite M800H35 , which have similar structural components .


Synthesis Analysis

The synthesis of similar compounds involves condensation reactions and cyclocondensation . For instance, 4-arylideneazanyl-N-(2,4-dichloro phenyl) benzene sulfonamides have been prepared by condensation of 4-amino-N-(2,4-dichloro phenyl) benzene sulfonamide with different benzaldehyde derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as IR Spectrum and Mass spectrum (electron ionization) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of Acetamide, N-(2,4-dichlorophenyl)- is 204.053 and that of Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]- is 290.338 .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN2O4S2/c19-12-1-10-18(17(20)11-12)23-29(26,27)16-8-4-14(5-9-16)22-28(24,25)15-6-2-13(21)3-7-15/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELPLYDDEAOTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
Reactant of Route 4
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
Reactant of Route 5
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide
Reactant of Route 6
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide

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